N~1~-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide
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Overview
Description
N~1~-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N1-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like thionyl chloride (SOCl~2~) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~1~-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups play a crucial role in forming hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
N~1~-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide can be compared with other similar compounds, such as:
N~1~-(2-Hydroxyethyl)-N~2~-(4-methoxyphenyl)ethanediamide: Differing by the presence of a methoxy group instead of a hydroxy group.
N~1~-(2-Hydroxyethyl)-N~2~-(4-chlorophenyl)ethanediamide: Differing by the presence of a chloro group instead of a hydroxy group.
These similar compounds highlight the unique properties of N1-(2-Hydroxyethyl)-N~2~-(4-hydroxyphenyl)ethanediamide, particularly its ability to form hydrogen bonds and participate in redox reactions, which are crucial for its various applications.
Properties
CAS No. |
836604-51-4 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C10H12N2O4/c13-6-5-11-9(15)10(16)12-7-1-3-8(14)4-2-7/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
InChI Key |
KXIZFLVMGLPPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)O |
Origin of Product |
United States |
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